molecular formula C15H18N4O2 B13874705 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide

2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide

Cat. No.: B13874705
M. Wt: 286.33 g/mol
InChI Key: ZESBQVHFXWDEAH-UHFFFAOYSA-N
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Description

2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is a compound that belongs to the class of benzamides and pyrazoles It features a benzamide core substituted with an amino group and a pyrazole ring, which is further functionalized with a butanoyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide typically involves the condensation of 2-amino-5-aminobenzamide with 4-butanoyl-5-methylpyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-acetyl-5-methylpyrazol-1-yl)benzamide
  • 2-Amino-5-(4-propionyl-5-methylpyrazol-1-yl)benzamide
  • 2-Amino-5-(4-butanoyl-3-methylpyrazol-1-yl)benzamide

Uniqueness

2-Amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzamide

InChI

InChI=1S/C15H18N4O2/c1-3-4-14(20)12-8-18-19(9(12)2)10-5-6-13(16)11(7-10)15(17)21/h5-8H,3-4,16H2,1-2H3,(H2,17,21)

InChI Key

ZESBQVHFXWDEAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)N)C(=O)N)C

Origin of Product

United States

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